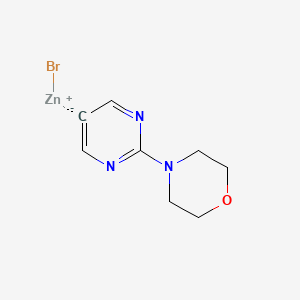
(2-(Morpholin-1-yl)pyrimidin-5-yl)Zinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Morpholin-1-yl)pyrimidin-5-yl)zinc bromide, 0.25 M in tetrahydrofuran (THF) is a specialized organozinc reagent. This compound is used in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds. The presence of the morpholine and pyrimidine rings in its structure makes it a versatile intermediate in medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Morpholin-1-yl)pyrimidin-5-yl)zinc bromide typically involves the reaction of 2-(morpholin-1-yl)pyrimidine with zinc bromide in the presence of THF as a solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The process involves:
- Dissolving 2-(morpholin-1-yl)pyrimidine in THF.
- Adding zinc bromide to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining the inert atmosphere and precise control over reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(2-(Morpholin-1-yl)pyrimidin-5-yl)zinc bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Inert Atmosphere: To prevent oxidation.
Solvents: THF is commonly used, but other solvents like dimethylformamide (DMF) can also be employed.
Major Products
The major products formed from reactions involving this compound are typically complex organic molecules with applications in pharmaceuticals and materials science.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-(Morpholin-1-yl)pyrimidin-5-yl)zinc bromide is used as a building block in the synthesis of various heterocyclic compounds. It is particularly valuable in the formation of pyrimidine derivatives, which are important in drug discovery.
Biology and Medicine
In biological and medicinal research, this compound is used to synthesize molecules that can act as enzyme inhibitors or receptor modulators. Its ability to form stable complexes with biological molecules makes it a useful tool in the development of new therapeutics.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and nanomaterials. Its reactivity and stability make it suitable for large-scale production processes.
Mecanismo De Acción
The mechanism of action of (2-(Morpholin-1-yl)pyrimidin-5-yl)zinc bromide involves its ability to act as a nucleophile in substitution and coupling reactions. The zinc bromide moiety facilitates the formation of carbon-carbon bonds by stabilizing the transition state and lowering the activation energy of the reaction. The morpholine and pyrimidine rings can interact with various molecular targets, enhancing the compound’s reactivity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (2-(Morpholin-1-yl)pyrimidin-5-yl)zinc chloride
- (2-(Morpholin-1-yl)pyrimidin-5-yl)zinc iodide
- (2-(Morpholin-1-yl)pyrimidin-5-yl)zinc fluoride
Uniqueness
Compared to its analogs, (2-(Morpholin-1-yl)pyrimidin-5-yl)zinc bromide offers a balance of reactivity and stability, making it particularly useful in a wide range of synthetic applications. Its unique combination of morpholine and pyrimidine rings provides additional sites for chemical modification, enhancing its versatility in research and industrial applications.
Propiedades
Fórmula molecular |
C8H10BrN3OZn |
|---|---|
Peso molecular |
309.5 g/mol |
Nombre IUPAC |
bromozinc(1+);4-(5H-pyrimidin-5-id-2-yl)morpholine |
InChI |
InChI=1S/C8H10N3O.BrH.Zn/c1-2-9-8(10-3-1)11-4-6-12-7-5-11;;/h2-3H,4-7H2;1H;/q-1;;+2/p-1 |
Clave InChI |
BPOHDSDXSQEJMJ-UHFFFAOYSA-M |
SMILES canónico |
C1COCCN1C2=NC=[C-]C=N2.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


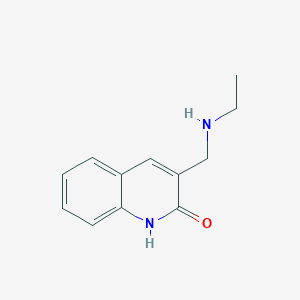
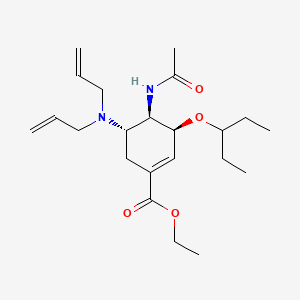
![Ethyl 3-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propanoate](/img/structure/B14885187.png)

![3-{(E)-[(4-amino-3,5-dichlorophenyl)imino]methyl}phenol](/img/structure/B14885213.png)
![7-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B14885218.png)
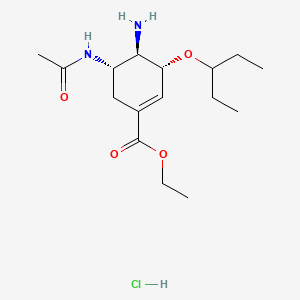
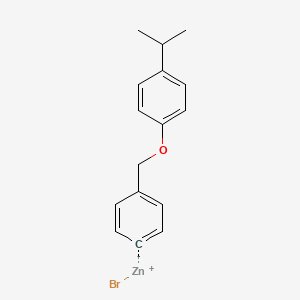
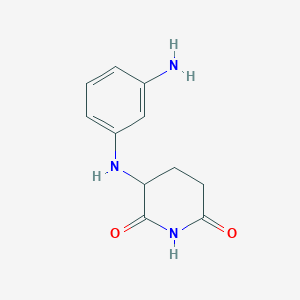
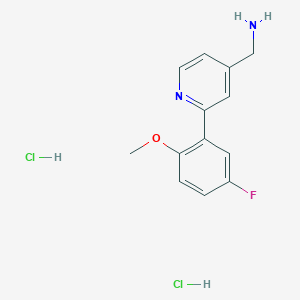
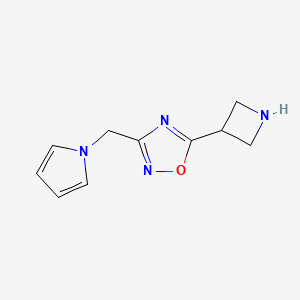
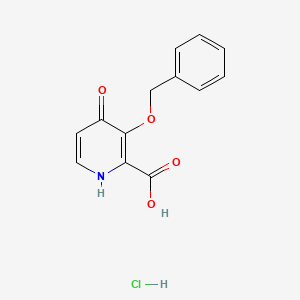
![7-Amino-6-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B14885257.png)
![6-fluoroH-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B14885260.png)
